3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-A]pyrimidinone core, and the final coupling of these fragments. Common reagents used in these reactions include chlorobenzyl chloride, thioamides, and morpholine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies would be required to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone core and may have similar biological activities.
Pyrido[1,2-A]pyrimidinone derivatives: These compounds share the pyrido[1,2-A]pyrimidinone core and may have similar chemical properties
Uniqueness
The uniqueness of 3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H19ClN4O3S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19ClN4O3S2/c24-17-6-2-1-5-15(17)14-28-22(30)18(33-23(28)32)13-16-20(26-9-11-31-12-10-26)25-19-7-3-4-8-27(19)21(16)29/h1-8,13H,9-12,14H2/b18-13- |
InChI Key |
KKHHXJCZMXDWPG-AQTBWJFISA-N |
Isomeric SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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